(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate
Brand Name: Vulcanchem
CAS No.: 125971-94-0
VCID: VC21147517
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m1/s1
SMILES: CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

CAS No.: 125971-94-0

Cat. No.: VC21147517

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate - 125971-94-0

Specification

CAS No. 125971-94-0
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11-/m1/s1
Standard InChI Key DPNRMEJBKMQHMC-GHMZBOCLSA-N
Isomeric SMILES CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C
SMILES CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C
Canonical SMILES CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C

Introduction

Chemical Identity and Nomenclature

The compound (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate represents a structurally complex organic molecule with several functional groups and defined stereochemistry. It is registered with CAS number 125971-94-0 and European Community (EC) number 425-780-3 . The molecular formula is C14H23NO4, corresponding to a molecular weight of 269.34 g/mol .

The compound is known by several synonyms in the scientific literature and commercial catalogs, including:

  • ATS-8 (referring to its role as an Atorvastatin intermediate)

  • (4R-cis)-1,1-Dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

  • tert-Butyl 2-[(4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (IUPAC name)

  • (6R-Cyanomethyl-2,2-dimethyl- dioxan-4R-yl)acetic acid tert-butyl ester

The IUPAC systematic name highlights the compound's key structural features, including the tert-butyl ester group, the 1,3-dioxane ring system, and the specific stereochemistry at positions 4 and 6, which are crucial for its pharmaceutical applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate is essential for developing efficient synthesis processes and formulation strategies. The compound exhibits the following characteristics:

PropertyValueMethod/Reference
Physical AppearanceWhite to light yellow crystalline powder
Melting Point65-70°C
Boiling Point364.1 ± 17.0°CPredicted
Density1.016 ± 0.06 g/cm³Predicted
Flash Point159.2 ± 11.2°C
Refractive Index1.440
Vapor Pressure1.73 × 10⁻⁵ mmHg at 25°C
SolubilitySoluble in chloroform; insoluble in water
Optical Activity[α]20/D 1.0°, c = 1 in chloroform
XLogP31.4
Polar Surface Area (PSA)68.6 Ų

These properties are significant for manufacturing processes, purification techniques, and quality control procedures. The limited water solubility but good solubility in organic solvents like chloroform is characteristic of many pharmaceutical intermediates and influences the choice of reaction media during synthesis .

Structural Characteristics and Stereochemistry

The molecular structure of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate contains several important functional groups and stereogenic centers that determine its chemical reactivity and biological significance.

Functional Groups

The compound contains the following key functional groups:

  • A 1,3-dioxane ring (cyclic acetal)

  • A cyanomethyl group (CH₂CN)

  • A tert-butyl ester moiety

  • Two methyl groups at the 2-position of the dioxane ring

Stereochemistry

The stereochemistry of this compound is critical for its pharmaceutical application:

  • The compound has two stereogenic centers at positions 4 and 6 of the 1,3-dioxane ring

  • Both centers have the R configuration, as indicated in the name (4R,6R)

  • The cis relationship between these stereocenters is essential for the biological activity of the final pharmaceutical product (atorvastatin)

The compound can be represented by the SMILES notation: CC(C)(C)OC(=O)C[C@H]1CC@@HOC(C)(C)O1, where the @ symbols denote the specific stereochemistry . Its InChI Key is DPNRMEJBKMQHMC-GHMZBOCLSA-N, providing a unique identifier for database searches and chemical information systems .

Synthesis and Manufacturing

The synthesis of (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate involves stereoselective chemical transformations to establish the correct configuration at the stereogenic centers.

Synthetic Routes

One documented synthetic approach involves the nucleophilic substitution of the corresponding chloromethyl derivative:

  • Starting with (4R-cis)-6-Chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester

  • Performing a nucleophilic substitution with sodium cyanide to replace the chloride with a cyano group

  • This reaction must be conducted under conditions that preserve the stereochemistry at both the 4R and 6R positions

The chloromethyl precursor is typically derived from appropriate chiral starting materials, such as protected derivatives of natural products or through asymmetric synthesis methods involving chiral catalysts or auxiliaries.

Manufacturing Considerations

Commercial production of this compound requires attention to:

  • Stereoselective reaction conditions

  • Purification methods to achieve the high purity (typically ≥97%) needed for pharmaceutical applications

  • Quality control measures to ensure consistent stereochemical purity

  • Safety protocols due to the use of cyanide reagents in the synthesis

Applications in Pharmaceutical Industry

(4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate has a highly specialized application in the pharmaceutical industry.

Role in Atorvastatin Synthesis

This compound serves as a critical intermediate in the synthesis of atorvastatin calcium, commercially known under various brand names including Lipitor®. Atorvastatin is a member of the statin class of medications used to:

  • Lower LDL-cholesterol ("bad cholesterol") levels

  • Reduce triglyceride levels in patients with hypercholesterolemia

  • Decrease the risk of cardiovascular events such as heart attacks and strokes

The specific stereochemistry of the intermediate (4R,6R configuration) is essential for the biological activity of the final drug product. The compound is often referred to as "ATS-8" in the context of atorvastatin synthesis, indicating its position in the synthetic sequence .

Importance in Drug Development

As a pharmaceutical intermediate, this compound exemplifies the importance of:

  • Stereochemical control in drug synthesis

  • Building block approaches to complex molecular structures

  • The relationship between precise molecular architecture and biological function

The development of efficient processes for synthesizing this intermediate has contributed significantly to making atorvastatin one of the most widely prescribed medications globally .

Analytical Methods and Characterization

Quality control and research applications require reliable analytical methods for characterizing (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate.

Spectroscopic Analysis

Common spectroscopic methods used for identification and structural confirmation include:

  • Infrared (IR) spectroscopy: The authentic IR spectrum serves as a reference for identification

  • Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed structural information, particularly regarding stereochemistry

  • Mass spectrometry: Used to confirm the molecular weight and fragmentation pattern

Chromatographic Methods

Purity assessment typically involves:

  • Gas Chromatography (GC): Commercial specifications often require ≥96-97% purity by GC analysis

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reaction progress and final product purity

  • Chiral chromatography: Essential for confirming the stereochemical purity of the compound

Optical rotation measurements ([α]20/D 1.0°, c = 1 in chloroform) provide additional confirmation of stereochemical integrity .

ParameterSpecificationTest Method
AppearanceWhite to light yellow crystalline powderVisual
Assay≥97.0%Gas Chromatography
Melting Point65-70°CCapillary method
Moisture≤0.20%Karl Fischer titration
Total Impurities≤1.0%Gas Chromatography
Infrared SpectrumAuthenticIR spectroscopy
Optical Rotation[α]20/D 1.0° (c = 1, CHCl₃)Polarimetry

These specifications ensure the identity, purity, and stereochemical integrity required for pharmaceutical applications .

Future Research and Development

Research involving (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate continues in several areas:

Synthetic Methodology Improvements

Ongoing research aims to develop:

  • More efficient synthetic routes with higher yields

  • Greener chemistry approaches to reduce environmental impact

  • Catalytic methods for improved stereoselectivity

  • Continuous flow chemistry applications for industrial scale production

Applications Beyond Atorvastatin

The compound's well-defined stereochemistry and functional group pattern make it potentially valuable for:

  • Development of other pharmaceutical compounds with similar structural requirements

  • Use as a chiral building block in diverse synthetic applications

  • Structure-activity relationship studies in medicinal chemistry research

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